2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique structural features, including an amino group, a carboxylic acid group, and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the amino and carboxylic acid groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Industrial production methods also focus on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, resulting in the replacement of these groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of esters, amides, or other derivatives.
Scientific Research Applications
2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases and conditions.
Industry: The compound’s chemical properties make it valuable in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these molecules, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-methylthiazole-5-carboxylic acid
- 2-Amino-5-ethylthiazole-4-carboxylic acid
- 2-Amino-5-isopropylthiazole-4-carboxylic acid
Uniqueness
Compared to similar compounds, 2-Amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid stands out due to its branched alkyl chain, which imparts unique steric and electronic properties. These properties can influence its reactivity, solubility, and interactions with other molecules, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C10H16N2O2S |
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Molecular Weight |
228.31 g/mol |
IUPAC Name |
2-amino-5-(3,3-dimethylbutan-2-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H16N2O2S/c1-5(10(2,3)4)7-6(8(13)14)12-9(11)15-7/h5H,1-4H3,(H2,11,12)(H,13,14) |
InChI Key |
SUSRFNYIAZEQJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=C(S1)N)C(=O)O)C(C)(C)C |
Origin of Product |
United States |
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